molecular formula C9H11FO2 B1334150 3-Fluoro-4-methoxyphenethyl alcohol CAS No. 404-91-1

3-Fluoro-4-methoxyphenethyl alcohol

Cat. No. B1334150
CAS RN: 404-91-1
M. Wt: 170.18 g/mol
InChI Key: CTZFMMKZSPJHOS-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyphenethyl alcohol is a compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound features a phenethyl alcohol backbone with a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring. This structure is of interest because the presence of fluorine can significantly alter the chemical and physical properties of organic molecules, often leading to increased biological activity or altered metabolic stability .

Synthesis Analysis

The synthesis of related fluorinated benzyl and phenethyl alcohols has been explored in several studies. For instance, the synthesis of 3-fluoro-4-hexylthiophene, a compound with a similar fluorinated structure, involved a multi-step process including perbromination, protection of thiophene, and bromine/fluorine exchange . Another study reported the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is closely related to 3-Fluoro-4-methoxyphenethyl alcohol, using the Gewald synthesis technique followed by a reaction with pyrazole-4-carboxaldehyde to obtain novel Schiff bases .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Fluoro-4-methoxyphenethyl alcohol has been determined using various spectroscopic techniques and crystallography. For example, the crystal structure of a related compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, was elucidated and found to have significant dihedral angles between the triazole ring and the benzene rings, indicating a non-planar structure . Additionally, the crystal structure and DFT calculations of 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol provided insights into the intermolecular interactions and hydrogen bonding patterns that stabilize the structure10.

Chemical Reactions Analysis

The reactivity of fluorinated alcohols, including those similar to 3-Fluoro-4-methoxyphenethyl alcohol, has been investigated in various chemical reactions. For instance, the interaction of alcohols with fluorophenylacetylenes was studied, revealing that the fluorine substitution on the phenyl ring significantly affects hydrogen bonding behavior . Moreover, the dehalogenation of halophenols in alcoholic media has been catalyzed by microperoxidase/H2O2, leading to the formation of alkoxyphenols, which suggests potential pathways for the transformation of fluorinated phenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-methoxyphenethyl alcohol and related compounds are influenced by the presence of the fluorine and methoxy substituents. The fluorine atom is known to confer increased lipophilicity and stability against metabolic degradation, while the methoxy group can affect the compound's electronic properties and solubility. The study of 3-fluoro-4-hexylthiophene, for example, showed that the fluorinated thiophene oxidizes at a higher potential than its non-fluorinated counterpart, indicating altered electronic properties . Additionally, the synthesis of 4-alkoxy-4-methyl- and 4-alkoxy-4-fluoromethyl-1,3-benzoxazinones demonstrated the influence of alkoxy groups on the cyclization reactions of hydrazones .

Scientific Research Applications

  • Field : Health and Nutrition

    • Application : Polyphenols have been used in treatment for some health disorders due to their diverse health promoting properties .
    • Methods : These compounds can reduce the impacts of oxidation on the human body, prevent the organs and cell structure against deterioration and protect their functional integrity .
    • Results : The health promoting abilities are attributed to their high bioactivity imparting them high antioxidative, antihypertensive, immunomodulatory, antimicrobial, and antiviral activity, as well as anticancer properties .
  • Field : Chemical Synthesis

    • Application : Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
    • Methods : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
    • Results : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .

properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZFMMKZSPJHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374592
Record name 3-Fluoro-4-methoxyphenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxyphenethyl alcohol

CAS RN

404-91-1
Record name 3-Fluoro-4-methoxybenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methoxyphenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 404-91-1
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